1-(4-((8-Methylquinolin-4-yl)amino)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

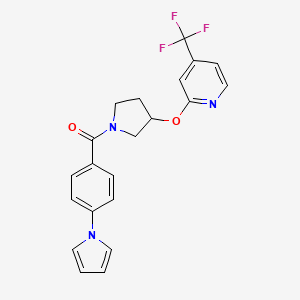

“1-(4-((8-Methylquinolin-4-yl)amino)phenyl)ethanone” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, like the compound , is a common approach in drug discovery . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Chemical Reactions Analysis

The chemical modification of quinoline, which is a part of the compound , is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Scientific Research Applications

Antioxidant, Antifungal, and Antibacterial Activities

A study by (L. Jyothish Kumar & V. Vijayakumar, 2017) explored arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, including derivatives similar to the query compound. They discovered significant antioxidant, antifungal, and antibacterial properties, particularly against Candida strains, Aspergillus niger, and certain bacteria.

Antifungal Activity and Metal Complex Formation

In 2015, (H. D. Raj & Y. Patel) synthesized novel metal complexes using a ligand similar to the query compound. They noted enhanced antifungal activity compared to the ligand alone.

Antituberculosis and Cytotoxicity Studies

A 2011 study by (Selvam Chitra et al.) synthesized 3-heteroarylthioquinoline derivatives, demonstrating considerable in vitro activity against Mycobacterium tuberculosis and no cytotoxic effects against mouse fibroblasts.

Antimicrobial Studies

(Lan‐Qin Chai et al., 2017) studied mono- and dinuclear Ni(II) complexes with ligands related to the query compound, finding significant antimicrobial activity.

Nonlinear Optical and Electronic Structure Analysis

In 2017, (S. A. Halim & M. Ibrahim) synthesized a novel heteroannulated chromone derivative, closely related to the query compound, and analyzed its nonlinear optical properties and electronic structure.

Cytotoxic Activity Against Cancer Cell Lines

(Jasna Kadrić et al., 2014) focused on the cytotoxic activity of 3-hydroxyquinolin-4(1H)-one derivatives against various cancer cell lines.

Antioxidant and Anti-Diabetic Properties

(S. Murugavel et al., 2017) synthesized chloroquinoline derivatives, including a compound structurally similar to the query compound, showing promising antioxidant and anti-diabetic properties.

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

1-[4-[(8-methylquinolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-12-4-3-5-16-17(10-11-19-18(12)16)20-15-8-6-14(7-9-15)13(2)21/h3-11H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIYZBQGXPPHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2675787.png)

![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2675788.png)

![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)

![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)